molecular formula C20H20FN5O2 B2888538 6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878733-78-9

6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2888538
CAS RN: 878733-78-9
M. Wt: 381.411
InChI Key: FUOWFUKQOUXMGH-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H20FN5O2 and its molecular weight is 381.411. The purity is usually 95%.
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Scientific Research Applications

Antidepressant and Anxiolytic Potential

Research has shown that derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione, similar in structure to 6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione, exhibit potential antidepressant and anxiolytic effects. For instance, a study by Zagórska et al. (2016) synthesized and evaluated various derivatives for their serotonin receptor affinity and phosphodiesterase inhibitor activity, identifying compounds with potential antidepressant and anxiolytic applications (Zagórska et al., 2016).

Fluorescence Sensing and Chemosensors

Compounds related to this compound have been studied for their applications in fluorescence sensing and as chemosensors. A study by Peng et al. (2005) investigated derivatives for their colorimetric and ratiometric fluorescent chemosensor properties, particularly for fluoride sensing (Peng et al., 2005).

Synthesis and Characterization of Fluorophores

The chemical structure of this compound makes it suitable for the synthesis and characterization of novel fluorophores. Ozturk et al. (2012) synthesized new y-shaped fluorophores with an imidazole core, demonstrating the potential of such compounds in optical applications (Ozturk et al., 2012).

Anticancer Research

Derivatives of this compound have been explored for their anticancer properties. Kuo et al. (1996) synthesized various derivatives and evaluated their cytotoxic activity, finding that certain compounds exhibit significant anticancer effects (Kuo et al., 1996).

properties

IUPAC Name

6-(2-fluorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2/c1-11(2)10-24-18(27)16-17(23(5)20(24)28)22-19-25(12(3)13(4)26(16)19)15-9-7-6-8-14(15)21/h6-9H,1,10H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOWFUKQOUXMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CC(=C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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